molecular formula C18H17NO4 B1335094 ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 150705-10-5

ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

Cat. No. B1335094
M. Wt: 311.3 g/mol
InChI Key: GPSQYFSWXQQJIQ-UHFFFAOYSA-N
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Description

Benzo[de]isoquinoline-1,3-dione is a chemical system that has been studied for its potential use in chemosensor systems . New derivatives of this system containing an amino group have been synthesized .


Synthesis Analysis

The synthesis of new derivatives of the benzo[de]isoquinoline-1,3-dione system involved the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups led to the formation of imines, amines, thioureas, and hydrazones .


Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .

Scientific Research Applications

Summary of the Application

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones. Some compounds exhibit high chemosensor selectivity in the determination of anions .

Methods of Application or Experimental Procedures

The diamine was obtained by the reaction of the bromine derivative with ethylenediamine . A mixture of the amine with the corresponding aldehyde in EtOH was heated for 2 hours .

Results or Outcomes

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative .

2. Biological Activity

Summary of the Application

The possibility of obtaining esters by the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature was studied. It was found that under such conditions, together with the oxygen atom of the carboxyl group, a heteroatom of nitrogen is also alkylated .

Methods of Application or Experimental Procedures

The product of the reaction studied is a mixture of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (major) and its 1-ethyl-substituted analog (minor). A simple but very effective method of preparative separation of these compounds was proposed .

Results or Outcomes

The pharmacological tests carried out on the model of a carrageenan edema showed that the screening dose of 20 mg/kg of 1-ethyl-substituted ester and the orthorhombic form of its analog unsubstituted in position 1 exhibited weak anti-inflammatory and moderate analgesic effects .

3. Biosensing and Bioimaging

Summary of the Application

Indane-1,3-dione, a structure similar to “ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate”, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not detailed in the source .

4. Electronics and Photopolymerization

Summary of the Application

Indane-1,3-dione, a structure similar to “ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate”, is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for non-linear optical (NLO) applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not detailed in the source .

5. Fluorescent Chemosensors

Summary of the Application

Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized and further functionalized to create imines, amines, thioureas, and hydrazones. Some of these compounds exhibit high chemosensor selectivity in the determination of various cations: H+, Zn2+, Cd2+, Hg2+ etc .

Methods of Application or Experimental Procedures

The diamine was obtained by the reaction of the bromine derivative with ethylenediamine . A mixture of the amine with the corresponding aldehyde in EtOH was heated for 2 hours .

Results or Outcomes

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .

6. Synthesis of Biologically Active Molecules

Summary of the Application

Indane-1,3-dione, a structure similar to “ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate”, is a versatile building block used in numerous applications ranging from the design of biologically active compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not detailed in the source .

properties

IUPAC Name

ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-23-15(20)10-5-11-19-17(21)13-8-3-6-12-7-4-9-14(16(12)13)18(19)22/h3-4,6-9H,2,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSQYFSWXQQJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389752
Record name Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

CAS RN

150705-10-5
Record name Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate
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